molecular formula C5HCl3O2S B1587033 3,4,5-trichlorothiophene-2-carboxylic Acid CAS No. 26020-48-4

3,4,5-trichlorothiophene-2-carboxylic Acid

Cat. No. B1587033
M. Wt: 231.5 g/mol
InChI Key: FVFYTPFJDMYLJS-UHFFFAOYSA-N
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Patent
US06096898

Procedure details

A mixture of 20.4 g (0.088 mole) of 3,4,5-trichloro-2-thiophenecarboxylic acid, 7.3 mL (0.1 mole) of thionyl chloride, 0.2 mL of DMF and 80 mL of 1,2-dichloroethane was heated at reflux temperature for 3 h. The reaction mixture became a clear solution after 1 h of heating. The mixture was allowed to cool to RT, concentrated in vacuo and exposed to high vacuum to give 22.0 g (>98% wt) an oil which solidified upon standing to an off-white powder, mp 37°-41° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([Cl:8])[S:4][C:3]=1[C:9]([OH:11])=O.S(Cl)([Cl:14])=O.CN(C=O)C>ClCCCl>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([Cl:8])[S:4][C:3]=1[C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
ClC1=C(SC(=C1Cl)Cl)C(=O)O
Name
Quantity
7.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 22.0 g (>98% wt) an oil which

Outcomes

Product
Name
Type
Smiles
ClC1=C(SC(=C1Cl)Cl)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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